![molecular formula C7H12N2O B13599191 2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
2-Azaspiro[3.3]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[33]heptane-2-carboxamide is a synthetic compound characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-2-carboxamide typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions can yield the desired spirocyclic amide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the spirocyclic amide, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2-Azaspiro[3
Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery programs, particularly as a scaffold for designing novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism by which 2-Azaspiro[3.3]heptane-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-1-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom within the ring.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a carboxylic acid functional group instead of an amide.
6-Amino-2-azaspiro[3.3]heptane:
Uniqueness
2-Azaspiro[3.3]heptane-2-carboxamide stands out due to its amide functional group, which provides unique chemical reactivity and potential for hydrogen bonding. This makes it a valuable scaffold in medicinal chemistry for the design of bioactive molecules .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10) |
InChI Key |
WGZGLUBIBQZDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




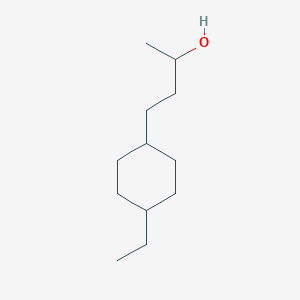
![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
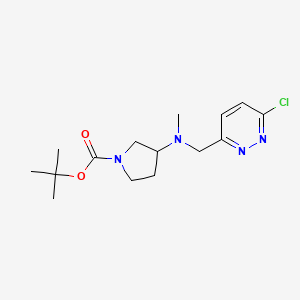
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

amine](/img/structure/B13599175.png)
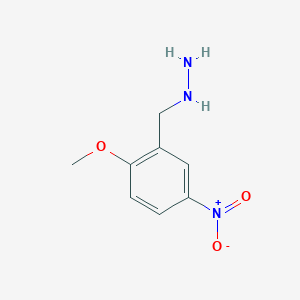
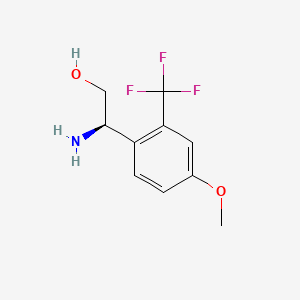
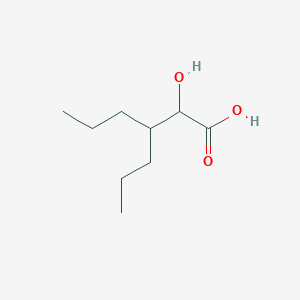
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)
